molecular formula C9H11F2NO B15219514 2-(3,5-Difluorophenyl)-2-(methylamino)ethanol

2-(3,5-Difluorophenyl)-2-(methylamino)ethanol

Cat. No.: B15219514
M. Wt: 187.19 g/mol
InChI Key: WATBZSCZMMJJGI-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-2-(methylamino)ethanol is an organic compound that features a difluorophenyl group and a methylamino group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-2-(methylamino)ethanol typically involves the reaction of 3,5-difluorobenzaldehyde with methylamine, followed by reduction. Common reagents used in this process include reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-2-(methylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups to the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-2-(methylamino)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Difluorophenyl)-2-(ethylamino)ethanol
  • 2-(3,5-Difluorophenyl)-2-(methylamino)propanol

Uniqueness

2-(3,5-Difluorophenyl)-2-(methylamino)ethanol is unique due to its specific substitution pattern on the phenyl ring and the presence of both a methylamino group and an ethanol backbone. This combination of features may confer unique chemical and biological properties.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11F2NO/c1-12-9(5-13)6-2-7(10)4-8(11)3-6/h2-4,9,12-13H,5H2,1H3

InChI Key

WATBZSCZMMJJGI-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C1=CC(=CC(=C1)F)F

Origin of Product

United States

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